4-Amino-5-chloro-2-fluoro-benzonitrile
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Overview
Description
4-Amino-5-chloro-2-fluoro-benzonitrile is a chemical compound with the molecular formula C7H4ClFN2 and a molecular weight of 170.57 . It is a yellow solid at room temperature .
Synthesis Analysis
The synthesis of benzonitriles, such as 4-Amino-5-chloro-2-fluoro-benzonitrile, often involves the conversion of corresponding benzoic acids to their chloride and then to their amide, followed by dehydration . Another method involves heating the acid with one equivalent of an arylsulphonamide and two equivalents of phosphorus pentachloride .Molecular Structure Analysis
The InChI code for 4-Amino-5-chloro-2-fluoro-benzonitrile is 1S/C7H4ClFN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2 . This indicates that the molecule consists of a benzene ring with a chlorine atom at position 5, a fluorine atom at position 2, and an amino group at position 4.Physical And Chemical Properties Analysis
4-Amino-5-chloro-2-fluoro-benzonitrile is a yellow solid at room temperature . The compound is stored at a temperature between 0-5 degrees Celsius .Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Bicalutamide Intermediate : 4-Amino-2-(trifluoromethyl)benzonitrile, related to 4-Amino-5-chloro-2-fluoro-benzonitrile, is an intermediate for the synthesis of bicalutamide. This compound is synthesized from m-fluoro-(trifluoromethyl)benzene through a series of reactions including bromination, Grignard reaction, cyanidation, and amination (Zhang Tong-bin, 2012).
Intermediate for Diarylpyrimidine HIV-1 Reverse Transcriptase Inhibitors : 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, similar to the compound , is an important intermediate in synthesizing diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).
Spectroscopy and Vibrational Studies
Vibrational Spectra Analysis : Density functional theory (DFT) calculations have been employed to study the vibrational spectra of 2-amino-5-chloro benzonitrile, closely related to the subject compound. This involves FTIR and FT Raman spectroscopy, providing insights into the vibrational modes of the molecule (V. Krishnakumar & S. Dheivamalar, 2008).
Infrared and Raman Spectra Study : Similar studies have been conducted on 3-chloro-4-fluoro benzonitrile, exploring its molecular structure and vibrational spectra using ab initio HF and density functional method. This research provides a detailed interpretation of the infrared and Raman spectra (N. Sundaraganesan et al., 2008).
Chemical Synthesis and Reactions
Synthesis of Various Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid, structurally related to the compound , has been used as a building block in the solid-phase synthesis of various heterocyclic scaffolds. This includes the preparation of substituted nitrogenous heterocycles (Soňa Křupková et al., 2013).
Antimicrobial Agent Synthesis : Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines from 2-amino-5-fluoro/5-trifluoromethyl/5-chloro-3-trifluoromethyl benzenethiols indicates the use of similar compounds in creating antimicrobial agents (B. S. Rathore & M. Kumar, 2006).
Safety And Hazards
properties
IUPAC Name |
4-amino-5-chloro-2-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUGAORSTZPARZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloro-2-fluoro-benzonitrile |
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